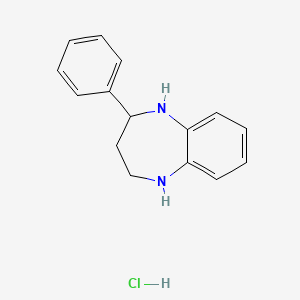

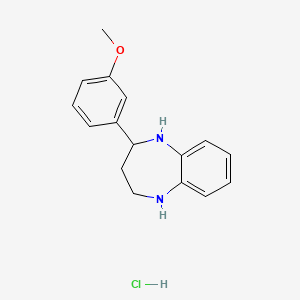

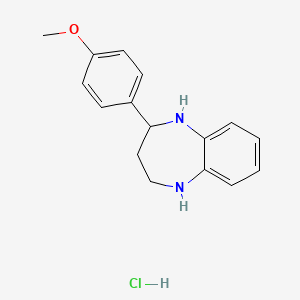

2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride

Übersicht

Beschreibung

“2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride” is a compound that has been synthesized and studied for its potential biological activity . It is structurally related to 2-phenyl-4’- (2, 3, 4, 5-tetrahydro-1H-1, 5-benzodiazepine-1-carbonyl)benzanilide .

Synthesis Analysis

The synthesis of this compound involves the use of a common 1- (1-phenylethenyl)-1,2,3,4-tetrahydroisoquinoline precursor to the required ylide or N-oxide intermediate. The Stevens [2,3] and analogous Meisenheimer [2,3] sigmatropic rearrangements have been applied to afford concise syntheses of phenyl-substituted representatives of each of the reduced 1H-3-benzazonine and 4,3-benzoxazonine systems .Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula is C15H16N2 .Wissenschaftliche Forschungsanwendungen

Arginine Vasopressin Antagonist Activity

A series of compounds related to 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride were synthesized and shown to have arginine vasopressin (AVP) antagonist activity for both V1A and V2 receptors. The introduction of a hydrophilic substituent group into the 5-position of the benzodiazepine ring enhanced oral availability. Notably, specific derivatives exhibited high antagonist activities and oral availability (Matsuhisa et al., 1997).

Stereochemistry in Psychotherapeutic Agents

The stereochemistry of certain benzodiazepine derivatives, including 1-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2,4-diones, was determined using proton magnetic resonance. This study provides insights into the conformational preferences of these compounds, which are clinically used as psychotherapeutic agents (Aversa et al., 1980).

Farnesyltransferase Inhibitor with Antitumor Activity

The compound BMS-214662, derived from the benzodiazepine structure, showed potent preclinical antitumor activity. This compound, a farnesyltransferase inhibitor, demonstrated efficacy in a mutated K-Ras bearing HCT-116 human colon tumor model and has been advanced into human clinical trials (Hunt et al., 2000).

Pharmacological Study of Benzodiazepin-2-One Derivatives

A pharmacological study was conducted on molecules derived from 4-phenyl-1,5-benzodiazepin-2-one, revealing that these compounds exhibit psychotropic effects on the central nervous system. The study included an assessment of acute toxicity and the sedative effects of these derivatives (Ongone et al., 2018).

Synthesis and Characterization for Anti-Inflammatory and Antioxidant Activities

New benzodiazepine analogues were synthesized and examined for anti-inflammatory and antioxidant properties. The study highlighted the significant anti-inflammatory effect of these compounds, comparing them to standard treatments like ascorbic acid and diclofenac sodium (Priyanka et al., 2022).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride are the arginine vasopressin (AVP) receptors, specifically the V1A and V2 receptors . These receptors play a crucial role in the regulation of water balance and blood pressure in the body.

Mode of Action

The compound interacts with the AVP receptors, acting as an antagonist . This means it binds to these receptors and blocks their activation by AVP, thereby inhibiting the physiological effects of AVP.

Biochemical Pathways

It is known that the antagonistic action on the avp receptors can disrupt the normal functioning of the water balance and blood pressure regulation pathways in the body .

Pharmacokinetics

It is suggested that compounds bearing an alkyl or aralkyl in position n-5 would be absorbed by various tissues quickly , which could potentially increase the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its antagonistic activity on the AVP receptors. By blocking these receptors, the compound can alter the physiological responses normally mediated by AVP, such as water balance and blood pressure regulation .

Eigenschaften

IUPAC Name |

4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2.ClH/c1-2-6-12(7-3-1)13-10-11-16-14-8-4-5-9-15(14)17-13;/h1-9,13,16-17H,10-11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUIBFFAWCPFQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2NC1C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

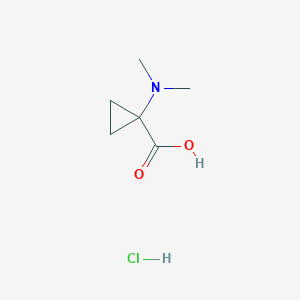

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077878.png)

![2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077907.png)

![1-Methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B3077981.png)